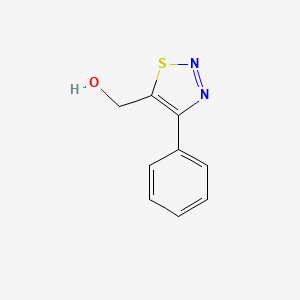

(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

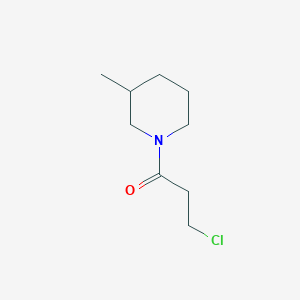

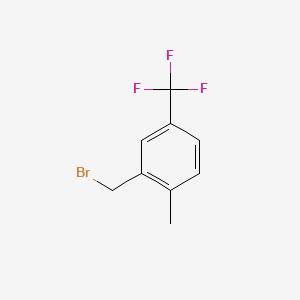

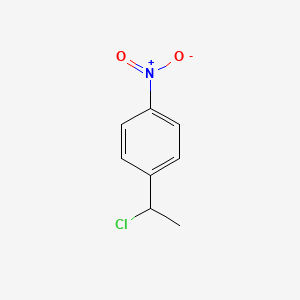

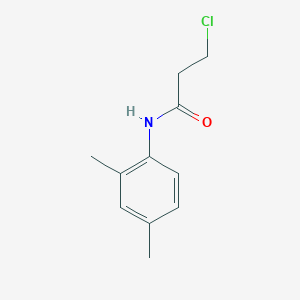

“(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol” is a chemical compound with the molecular formula C9H8N2OS and a molecular weight of 192.24 . It is also known by its IUPAC name, (4-phenyl-1,2,3-thiadiazol-5-yl)methanol .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which includes “(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol”, has been a subject of extensive research due to their broad types of biological activity . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents .Molecular Structure Analysis

The molecular structure of “(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol” consists of a 5-membered thiadiazole ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . This structure is present in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis

The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds .Physical And Chemical Properties Analysis

“(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol” is a pale-yellow to yellow-brown solid with a melting point of 116-118°C .Scientific Research Applications

Antimicrobial Activity

The thiadiazole ring, which is present in the compound “(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol”, has been explored for its antimicrobial properties. Studies have shown that derivatives of thiadiazole can exhibit significant antibacterial activity comparable to reference drugs like amoxicillin . Additionally, antifungal screening has revealed effectiveness against strains like T. harzianum and A. niger .

Anticancer Potential

Derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells . These studies aim to design analogs of known anticancer drugs such as sorafenib to enhance therapeutic efficacy.

Antimycobacterial Profile

Compounds containing the 1,3,4-thiadiazole moiety have shown promising inhibitory activity against multi-drug resistant tuberculosis . This suggests potential applications in developing new lead compounds for tackling challenging bacterial infections.

Antioxidant Properties

The antioxidant potential of thiadiazole derivatives has been assessed through methods like the DPPH assay, which measures free radical scavenging ability . These compounds are compared to reference antioxidants such as ascorbic acid to determine their efficacy.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antibacterial and anticancer properties, suggesting potential targets could be bacterial cells or cancer cells.

Mode of Action

It’s known that similar thiadiazole derivatives can inhibit cytokinin oxidase , an enzyme catalyzing the degradation of cytokinins, thus increasing the lifetime of cytokinins and their effects in plants.

Biochemical Pathways

Based on the known effects of similar compounds, it may be involved in the cytokinin signaling pathway .

Pharmacokinetics

In silico adme prediction has been performed for similar compounds .

Result of Action

Similar compounds have shown anticancer and antibacterial activities, suggesting that it may induce cell death or inhibit cell growth in target cells.

Action Environment

Similar compounds have been studied in various environments, suggesting that factors such as temperature, ph, and presence of other chemicals could potentially influence its action .

Safety and Hazards

Future Directions

The future directions for the research on “(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol” and its derivatives could involve further exploration of their broad spectrum of pharmacological activities . This could lead to the development of new potent antibacterial, antifungal, and other therapeutic agents .

properties

IUPAC Name |

(4-phenylthiadiazol-5-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c12-6-8-9(10-11-13-8)7-4-2-1-3-5-7/h1-5,12H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCGCSZUTJHLFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380156 |

Source

|

| Record name | (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

423768-62-1 |

Source

|

| Record name | (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid](/img/structure/B1350973.png)

![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)